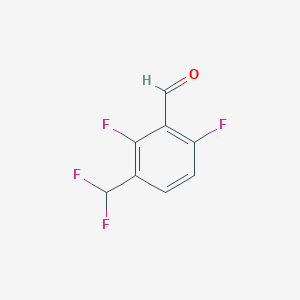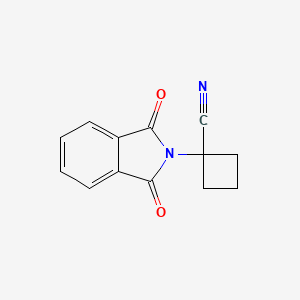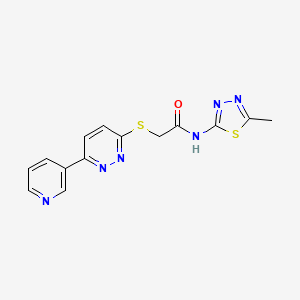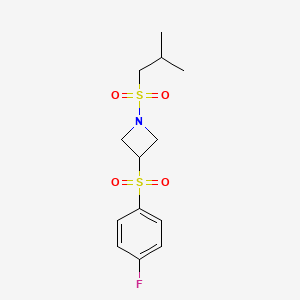![molecular formula C21H17ClN4O3 B2545318 2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 1251598-49-8](/img/structure/B2545318.png)
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazoloquinoline core, a chlorophenyl group, and a morpholine carbonyl moiety. Its distinct chemical structure makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl group and the morpholine carbonyl moiety. Common reagents used in these reactions include chlorinating agents, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Morpholine-4-carbonyl)phenylboronic acid: Shares the morpholine carbonyl moiety but differs in the core structure.
4-(Morpholine-4-carbonyl)phenylboronic acid: Similar in having the morpholine carbonyl group but with a different aromatic core.
Uniqueness
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is unique due to its combination of the pyrazoloquinoline core, chlorophenyl group, and morpholine carbonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-14-2-4-15(5-3-14)26-21(28)17-12-23-18-6-1-13(11-16(18)19(17)24-26)20(27)25-7-9-29-10-8-25/h1-6,11-12,24H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAVFEOBOGJRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2545239.png)
![2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2545240.png)
![N-(4-acetylphenyl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545241.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2545242.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)
![N-(2,6-difluorophenyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)
